UNC2327
描述
UNC 2327 is a chemical compound known for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in gene regulation. The chemical name of UNC 2327 is N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-piperidinyl)ethyl]urea .
科学研究应用
UNC 2327 有多种科学研究应用,特别是在化学、生物学和医学领域。 由于其抑制 PRMT3 的能力,它广泛用于与基因调控和表观遗传学相关的研究 . 此外,它还用于开发针对表观遗传修饰的新型治疗剂 .
生化分析
Biochemical Properties
UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of PRMT3
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .
准备方法
UNC 2327 的合成涉及多个步骤,从苯并噻二唑核心部分的制备开始。 反应条件通常包括使用二甲亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 等溶剂,最终产物通过高效液相色谱 (HPLC) 净化至高纯度 (≥99%) . 工业生产方法没有广泛的文献记载,但实验室规模的合成遵循标准的有机合成方案。
化学反应分析
UNC 2327 经历各种化学反应,主要集中在其与 PRMT3 的相互作用。 已知它对肽底物和辅酶均为非竞争性 . 在标准实验室条件下,该化合物不会发生明显的氧化或还原反应。 与其与 PRMT3 相互作用形成的主要产物是被抑制的酶复合物,这会阻止精氨酸残基的甲基化 .
作用机制
UNC 2327 的作用机制包括与 PRMT3 上的一个变构位点结合,该位点与底物结合的活性位点不同。 这种结合会在酶中诱导构象变化,使其失活 . UNC 2327 的分子靶标是组蛋白和非组蛋白上的精氨酸残基,所涉及的通路是 PRMT3 调控的甲基化过程 .
相似化合物的比较
UNC 2327 在其作为 PRMT3 的变构抑制剂的高选择性和效力方面是独一无二的。 类似的化合物包括其他 PRMT 抑制剂,如 EPZ015666 和 GSK3368715,它们也靶向蛋白质精氨酸甲基转移酶,但可能在选择性和结合机制方面有所不同 . UNC 2327 因其非竞争性抑制和对 PRMT3 的高度特异性而脱颖而出 .
属性
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTRGTBDVGKKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?
A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.
Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?
A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.
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